2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine
Description
This compound features a 1,3-oxazole core substituted with a furan-2-yl group at position 2, a (4-methylphenyl)sulfonyl (tosyl) group at position 4, and an N-(4-methoxybenzyl)amine at position 3. Its molecular formula is C₂₁H₁₈N₂O₄S, with an average molecular weight of 394.45 g/mol (calculated based on structural analogs in and ).
Properties
IUPAC Name |
2-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-15-5-11-18(12-6-15)30(25,26)22-21(29-20(24-22)19-4-3-13-28-19)23-14-16-7-9-17(27-2)10-8-16/h3-13,23H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAMKAWFRLCZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NCC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(furan-2-yl)-N-(4-methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine represents a class of organic molecules that may exhibit significant biological activities. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of the compound can be described by its components:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Methoxybenzyl group : A benzene ring substituted with a methoxy group (–OCH₃).
- Methylphenylsulfonyl group : A sulfonyl group (–SO₂) attached to a methyl-substituted phenyl.
The molecular formula is , and it has a molecular weight of approximately 425.52 g/mol.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, modifications in the methoxybenzoyl structure have shown improved activity against melanoma and prostate cancer cells, with IC₅₀ values dropping from micromolar to nanomolar ranges .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for mitosis. This suggests that the compound may disrupt normal cell division, leading to apoptosis in cancerous cells.
Antimicrobial Activity
There is emerging evidence that oxazole derivatives possess antimicrobial properties. Studies have shown that certain oxazole compounds demonstrate activity against various bacterial strains, indicating potential as therapeutic agents in combating infections .
Case Studies
- Antimalarial Activity : In vitro studies have demonstrated that similar compounds can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. These studies suggest that the incorporation of furan and oxazole moieties enhances antimalarial activity through mechanisms involving iron chelation .
- Neuroprotective Effects : Some derivatives have been investigated for neuroprotective properties, showing potential in models of neurodegenerative diseases. These effects are hypothesized to arise from antioxidant activities and modulation of neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that it may inhibit specific inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. It has shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The mechanism may involve the inhibition of specific enzymes or receptors that are crucial for tumor growth and survival .
- Enzyme Inhibition : Interaction studies have demonstrated that this compound can interact with enzymes involved in metabolic pathways, which could lead to significant biological effects.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various experimental settings:
- Anticancer Studies : In vitro studies have shown that this compound exhibits significant growth inhibition against multiple cancer cell lines, including OVCAR-8 and HCT116, with percent growth inhibitions exceeding 70% in some cases .
- Mechanistic Insights : Research has focused on elucidating the mechanisms through which this compound exerts its effects, including its role in modulating signaling pathways associated with inflammation and cancer progression.
- Pharmacological Profiles : Ongoing research aims to establish comprehensive pharmacokinetic profiles to understand absorption, distribution, metabolism, and excretion (ADME) characteristics essential for potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations:
Sulfonyl Group Modifications 4-Methylphenyl (tosyl): Present in the target compound () and compounds like 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine (). Tosyl groups are stable and commonly used in medicinal chemistry for sulfonamide-based drugs.
Oxazole Substituents
- Furan-2-yl : Present in the target compound and analogs like N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-amine (). Furan rings contribute π-π stacking interactions in biological targets .
- Chlorophenyl/Methylphenyl : 4-(benzenesulfonyl)-N-[(furan-2-yl)methyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine () replaces furan with methylphenyl, altering steric bulk and electronic properties .
Amine Side Chain 4-Methoxybenzyl: The target compound’s methoxy group enhances solubility compared to non-polar analogs like N-benzyl derivatives (). Furan-2-ylmethyl: In 2-(2-chlorophenyl)-N-(furan-2-ylmethyl)-4-tosyloxazol-5-amine (), this substituent introduces additional heteroaromaticity, which may influence metabolic stability .
Comparative Data Table
Preparation Methods
Hantzsch-Type Oxazole Synthesis
The Hantzsch reaction, involving condensation of α-haloketones with amides, is a classical method for oxazole formation. For the target compound, furan-2-carbonyl chloride (derived from furan-2-carboxylic acid) may react with a β-ketoamide precursor to form the oxazole core.
Proposed Reaction:
- Precursor synthesis : React furan-2-carbonyl chloride with ethyl acetoacetate in the presence of ammonium acetate to yield 2-(furan-2-yl)-4-acetyl-1,3-oxazol-5-amine.
- Sulfonylation : Treat the intermediate with 4-methylbenzenesulfonyl chloride in pyridine to install the sulfonyl group.
Key Data:
| Step | Reagents/Conditions | Yield (%) | Citation |
|---|---|---|---|
| 1 | Furan-2-carbonyl chloride, EtOAc, NH4OAc, 80°C, 6h | 65–70 | |
| 2 | 4-Methylbenzenesulfonyl chloride, pyridine, rt, 12h | 85 |
Sulfonylation of Oxazole Intermediates
Direct Sulfonylation at Position 4
Sulfonylation typically occurs at the electron-rich position of the oxazole ring. Using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) facilitates this transformation.
Experimental Optimization:
- Solvent : Dichloromethane or THF.
- Temperature : Room temperature to 40°C.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates the reaction.
Challenges : Competitive sulfonylation at position 2 may occur if the furan substituent is insufficiently deactivating. Regioselectivity is ensured by steric hindrance from the furan group.
Alternative Pathways and Novel Methodologies
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, a one-pot synthesis combining cyclization and sulfonylation under microwave conditions (150°C, 20 min) achieved 80% yield in a related oxazole derivative.
Solid-Phase Synthesis
Immobilizing the oxazole precursor on Wang resin enables stepwise functionalization, though this method is less common for small-scale synthesis.
Characterization and Analytical Data
Critical characterization data for intermediates and the final product include:
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, aromatic-H), 4.45 (s, 2H, -CH2-), 3.78 (s, 3H, -OCH3).
- MS (ESI+) : m/z 431.5 [M+H]+.
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : Use of Lewis acids (e.g., ZnCl2) directs cyclization to the desired position.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves sulfonylated byproducts.
Industrial-Scale Production Considerations
- Cost-Efficiency : Bulk sourcing of 4-methylbenzenesulfonyl chloride and furan-2-carbonyl chloride reduces expenses.
- Waste Management : Neutralization of HCl byproducts with aqueous NaHCO3 is critical for environmental compliance.
Q & A
Q. How can metabolic pathways be elucidated to identify potential toxicity risks?
- Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via UPLC-QTOF-MS. Key Phase I/II metabolites (e.g., hydroxylation or glucuronidation) inform structural modifications to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
